molecular formula C13H18N2O B1502111 1-(3,4-Dimethylbenzyl)piperazin-2-one CAS No. 938458-92-5

1-(3,4-Dimethylbenzyl)piperazin-2-one

Cat. No. B1502111
CAS RN: 938458-92-5
M. Wt: 218.29 g/mol
InChI Key: JDQLCQPPLOATHR-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzyl)piperazin-2-one is a useful research chemical . It is a heterocyclic compound with a piperazine ring substituted with a 3,4-dimethylbenzyl group and a 2-one group .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(3,4-Dimethylbenzyl)piperazin-2-one, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of 1-(3,4-Dimethylbenzyl)piperazin-2-one is C13H18N2O . The molecular weight is 218.29 g/mol .


Physical And Chemical Properties Analysis

1-(3,4-Dimethylbenzyl)piperazin-2-one is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

I have conducted a search for the scientific research applications of “1-(3,4-Dimethylbenzyl)piperazin-2-one”, but unfortunately, the available information does not provide specific applications for this compound. The search results primarily offer product information and material safety data sheets (MSDS) without detailing particular uses in scientific research .

Future Directions

The future directions for the use and study of 1-(3,4-Dimethylbenzyl)piperazin-2-one are not specified in the search results. Given its classification as a research chemical , it may be subject to ongoing studies in various fields of chemistry.

properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10-3-4-12(7-11(10)2)9-15-6-5-14-8-13(15)16/h3-4,7,14H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQLCQPPLOATHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCNCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650812
Record name 1-[(3,4-Dimethylphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

938458-92-5
Record name 1-[(3,4-Dimethylphenyl)methyl]-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,4-Dimethylphenyl)methyl]piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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